molecular formula C13H14N2O5 B13884906 ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate

ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate

Cat. No.: B13884906
M. Wt: 278.26 g/mol
InChI Key: BMTWZJPFJKAWNC-UHFFFAOYSA-N
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Description

Ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring system substituted with a nitro group and a carbamate ester, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the nitration of a naphthalene derivative followed by the introduction of a carbamate group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate can be compared with other similar compounds, such as:

    Indole derivatives: These compounds also contain aromatic ring systems and exhibit diverse biological activities.

    Imidazole derivatives: Known for their broad range of chemical and biological properties.

    Coumarin derivatives: These compounds have shown anti-tumor activity and are used in various therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate

InChI

InChI=1S/C13H14N2O5/c1-2-20-13(17)14-10-7-6-8-9(12(10)15(18)19)4-3-5-11(8)16/h6-7H,2-5H2,1H3,(H,14,17)

InChI Key

BMTWZJPFJKAWNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C2=C(C=C1)C(=O)CCC2)[N+](=O)[O-]

Origin of Product

United States

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